molecular formula C8H3BrF3NS B1497833 1-Bromo-2-isothiocyanato-4-(trifluoromethyl)benzene CAS No. 862902-36-1

1-Bromo-2-isothiocyanato-4-(trifluoromethyl)benzene

Cat. No. B1497833
CAS RN: 862902-36-1
M. Wt: 282.08 g/mol
InChI Key: XPKODFKZRHFVTC-UHFFFAOYSA-N
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Description

1-Bromo-2-isothiocyanato-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3BrF3NS. Its average mass is 282.080 Da and its monoisotopic mass is 280.912170 Da .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-isothiocyanato-4-(trifluoromethyl)benzene consists of a benzene ring substituted with a bromo group, an isothiocyanato group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

1-Bromo-2-isothiocyanato-4-(trifluoromethyl)benzene has a density of 1.6±0.1 g/cm3, a boiling point of 285.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 50.3±3.0 kJ/mol and its flash point is 126.4±27.3 °C .

Scientific Research Applications

Organometallic Synthesis and Coordination Chemistry

Bromo-substituted benzene derivatives serve as versatile starting materials in organometallic synthesis, enabling the preparation of various organometallic compounds. For instance, "1-Bromo-3,5-bis(trifluoromethyl)benzene" has been highlighted for its utility in generating synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates, underscoring the adaptability of bromo-substituted benzenes in complex synthesis processes (Porwisiak & Schlosser, 1996).

Material Science and Molecular Electronics

Research into the conductive properties of molecular junctions utilizes benzene derivatives for the creation of gold-sulfur-aryl-sulfur-gold systems. These studies offer insights into charge transport through molecules, laying foundational knowledge for the development of molecular-scale electronics. The conductance of a molecular junction containing a single molecule of benzene-1,4-dithiol demonstrates the potential of benzene derivatives in electronic applications (Reed et al., 1997).

Synthetic Chemistry

Bromo-substituted benzene derivatives facilitate various synthetic transformations. For example, the synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes highlights the role of bromo-benzene compounds in intramolecular cyclization reactions, producing compounds with potential in diverse chemical applications (Kobayashi et al., 2013).

Environmental Chemistry

The study of solvent-dependent zinc(II) coordination polymers emphasizes the importance of bromo-substituted benzenes in the development of materials with selective sorption capabilities. These polymers demonstrate potential for applications in gas storage, separation technologies, and fluorescence sensing, illustrating the environmental relevance of these compounds (Hua et al., 2015).

properties

IUPAC Name

1-bromo-2-isothiocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKODFKZRHFVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653429
Record name 1-Bromo-2-isothiocyanato-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-isothiocyanato-4-(trifluoromethyl)benzene

CAS RN

862902-36-1
Record name 1-Bromo-2-isothiocyanato-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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